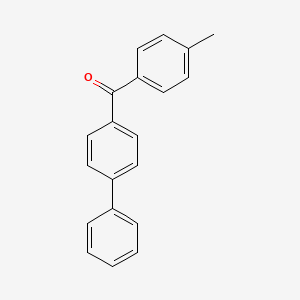

Biphenyl-4-yl-p-tolyl-methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)-(4-phenylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O/c1-15-7-9-18(10-8-15)20(21)19-13-11-17(12-14-19)16-5-3-2-4-6-16/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXOSEAUHPYUAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959947 | |

| Record name | ([1,1'-Biphenyl]-4-yl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39148-55-5 | |

| Record name | Benzophenone, 4-methyl-4'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039148555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ([1,1'-Biphenyl]-4-yl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Biphenyl-4-yl-p-tolyl-methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Biphenyl-4-yl-p-tolyl-methanone (CAS No. 7299-63-0), a biphenyl derivative of interest in medicinal chemistry and materials science. This document details the prevalent synthetic methodology, a step-by-step experimental protocol, and a thorough outline of the analytical techniques used for its characterization. All quantitative data is presented in structured tables, and key processes are visualized using DOT language diagrams for enhanced clarity.

Introduction

This compound, also known as 4-methyl-4'-phenylbenzophenone, is an aromatic ketone containing a biphenyl and a p-tolyl moiety. The biphenyl scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of the p-tolyl group can influence the molecule's steric and electronic properties, potentially modulating its biological targets and pharmacokinetic profile. This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of this and related compounds.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of biphenyl with p-toluoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Pathway

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the p-toluoyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich biphenyl ring, primarily at the para position due to steric hindrance and electronic effects, to form the desired ketone.

Caption: Synthesis pathway of this compound via Friedel-Crafts acylation.

Experimental Protocol

This protocol is a general guideline and may require optimization.

Materials:

-

Biphenyl

-

p-Toluoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. The suspension is cooled to 0-5 °C in an ice bath.

-

Addition of Reactants: A solution of p-toluoyl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension. After the addition is complete, a solution of biphenyl (1.0 eq) in anhydrous dichloromethane is added dropwise, maintaining the temperature below 10 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from ethanol to afford this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized compound are confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₆O |

| Molecular Weight | 272.34 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | Approximately 135-138 °C (literature value) |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Acetone), insoluble in water. |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.2-8.0 ppm) corresponding to the protons of the biphenyl and p-tolyl groups. A singlet corresponding to the methyl protons of the p-tolyl group is expected around δ 2.4 ppm.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around δ 196 ppm. Aromatic carbons will resonate in the δ 127-145 ppm region, and the methyl carbon will appear around δ 21 ppm.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Ar-H (Biphenyl & p-tolyl) | 7.2 - 8.0 | Multiplet | Aromatic protons |

| -CH ₃ (p-tolyl) | ~2.4 | Singlet | Methyl protons |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment | |

| C =O (Ketone) | ~196 | Carbonyl carbon | |

| Ar-C (Biphenyl & p-tolyl) | 127 - 145 | Aromatic carbons | |

| -C H₃ (p-tolyl) | ~21 | Methyl carbon |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group, typically in the range of 1650-1670 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1650 - 1670 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 272.34. Common fragmentation patterns may include the loss of the p-tolyl group or the biphenyl group.

| Ion | Expected m/z | Assignment |

| [M]⁺ | 272.34 | Molecular Ion |

| [M - C₇H₇]⁺ | 181.07 | Loss of tolyl group |

| [M - C₁₂H₉]⁺ | 119.05 | Loss of biphenyl group |

Experimental Workflow

The overall process from synthesis to characterization follows a logical sequence of steps.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described Friedel-Crafts acylation protocol is a reliable method for obtaining this compound, and the outlined analytical techniques are essential for confirming its structure and purity. This information is intended to support researchers in their efforts to synthesize and investigate novel biphenyl derivatives for potential applications in drug discovery and materials science.

Spectroscopic and Methodological Profile of Biphenyl-4-yl-p-tolyl-methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Biphenyl-4-yl-p-tolyl-methanone (CAS RN: 39148-55-5), a compound of interest in various research and development applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to facilitate replication and further investigation.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Note: While specific experimental ¹H and ¹³C NMR data for this compound were not found in the searched literature, the availability of a ¹³C NMR spectrum has been noted in the PubChem database, attributed to John Wiley & Sons, Inc. Researchers may need to consult this source directly to obtain the spectral data.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available |

Mass Spectrometry (MS)

| m/z | Interpretation |

| Data not available |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation. The following are generalized yet detailed protocols applicable to the analysis of aromatic ketones like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 5-10 mg of the solid this compound sample is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR is typically used.

-

¹H NMR: Standard pulse sequences are employed to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for aromatic compounds.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Measurement: The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS) Protocol

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or by direct infusion.

-

For GC-MS, a dilute solution of the compound in a volatile solvent is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

-

Electron Ionization (EI) is a common ionization technique for such molecules, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

Instrumentation and Data Acquisition:

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Collection: The mass spectrum is recorded, showing the relative abundance of different mass-to-charge ratio (m/z) fragments. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of this compound (272.34 g/mol ).

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Experimental workflow for the synthesis, purification, and spectroscopic characterization of this compound.

A Technical Guide to the Solubility and Stability of Biphenyl-4-yl-p-tolyl-methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: Biphenyl-4-yl-p-tolyl-methanone is a small molecule of interest in various research domains. However, publicly available data on its aqueous solubility and chemical stability is scarce. This technical guide provides a comprehensive framework for researchers to systematically determine these critical physicochemical properties. The protocols outlined herein are based on established methodologies for poorly soluble compounds and adhere to international regulatory standards, such as those from the International Council for Harmonisation (ICH). This document offers detailed experimental procedures for thermodynamic and kinetic solubility assays, as well as a complete stability testing program including long-term storage and forced degradation studies. Included are template tables for data organization and visual workflows to guide the experimental process, enabling researchers to generate the high-quality data necessary for drug discovery and development.

Introduction

This compound is a ketone derivative with a chemical structure that suggests low aqueous solubility and potential for chemical degradation under certain environmental conditions. These properties are fundamental to understanding its behavior in biological systems and its potential for development as a therapeutic agent. Solubility directly impacts bioavailability, while stability determines shelf-life, storage conditions, and potential degradation pathways.[1][2]

A thorough review of scientific literature and chemical databases reveals a lack of specific, published quantitative data regarding the solubility and stability of this particular compound. This guide, therefore, serves as a practical manual for researchers, providing detailed experimental protocols to independently assess these crucial parameters. The methodologies are synthesized from best practices in the pharmaceutical industry for characterizing poorly soluble small molecules.

Compound Information

Prior to initiating any experimental work, it is essential to confirm the identity and basic properties of the test article.

| Property | Value | Source |

| IUPAC Name | (4-methylphenyl)-(4-phenylphenyl)methanone | PubChem[3] |

| Synonyms | 4-Methyl-4'-phenylbenzophenone, this compound | PubChem[3] |

| CAS Number | 39148-55-5 | PubChem[3] |

| Molecular Formula | C₂₀H₁₆O | PubChem[3] |

| Molecular Weight | 272.35 g/mol | Sigma-Aldrich[4] |

| Structure |

| PubChem[3] |

Solubility Studies

Solubility is a critical determinant of a drug candidate's absorption and bioavailability. For preclinical research, two types of solubility are typically measured: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time when added from a concentrated organic stock (e.g., DMSO). It reflects the solubility under conditions often used in high-throughput screening assays.[5][6][7]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution after an extended incubation period (typically 24 hours or more). This is a more definitive measure, important for formulation and development.[2][7][8]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[2]

2.1.1 Materials and Equipment

-

This compound (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC-grade organic solvent for analysis (e.g., acetonitrile, methanol)

-

Glass vials with screw caps

-

Orbital shaker or vial roller system set to ambient temperature (e.g., 25°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

HPLC-UV or LC-MS/MS system

2.1.2 Procedure

-

Add an excess amount of solid this compound to a glass vial. The excess should be visually apparent to ensure a saturated solution is achieved.

-

Add a precise volume of PBS (pH 7.4) to the vial.

-

Securely cap the vial and place it on an orbital shaker or roller system.

-

Incubate the mixture for at least 24 hours at a constant ambient temperature (e.g., 25°C) to allow the system to reach equilibrium.[6][8]

-

After incubation, visually confirm that excess solid remains.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[9]

-

Dilute the filtrate with an appropriate organic solvent to a concentration within the quantifiable range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known concentration stock solution.[2]

-

The experiment should be performed in triplicate to ensure reproducibility.

Data Presentation: Thermodynamic Solubility

The following table template should be used to record the experimental results.

| Replicate | Peak Area (from HPLC/LC-MS) | Concentration (µg/mL) | Concentration (µM) |

| 1 | |||

| 2 | |||

| 3 | |||

| Mean | |||

| Std. Dev. |

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Studies

Stability testing is crucial for determining the re-test period or shelf life of a drug substance.[10] These studies evaluate how the quality of the compound changes over time under the influence of environmental factors like temperature, humidity, and light.[10] The framework for these studies is provided by the ICH Q1A(R2) guideline.[11][12][13]

Experimental Protocol: Long-Term and Accelerated Stability

This study assesses the thermal and humidity stability of the solid compound.

3.1.1 Materials and Equipment

-

This compound (solid powder)

-

Appropriate containers (e.g., amber glass vials) that mimic the proposed storage system

-

Calibrated stability chambers

-

HPLC-UV or other stability-indicating analytical method

3.1.2 Procedure

-

Place accurately weighed samples of the compound into multiple vials.

-

Distribute the vials into stability chambers set to the following ICH-recommended conditions[12]:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Pull samples from each chamber at specified time points.

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months

-

Accelerated: 0, 3, 6 months

-

-

At each time point, analyze the samples for:

-

Appearance: Visual inspection for changes in color or physical state.

-

Assay: Quantification of the amount of this compound remaining, using a stability-indicating HPLC method.

-

Degradation Products: Identification and quantification of any new peaks observed in the chromatogram.

-

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify likely degradation products and establish the degradation pathways of the molecule.[14][15] This helps to develop and validate a stability-indicating analytical method.[15] A degradation of 5-20% is typically targeted.[14][16]

3.2.1 Procedure Prepare solutions of the compound (e.g., 1 mg/mL in a suitable solvent) and expose them to the following stress conditions:

-

Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24-48 hours.

-

Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24-48 hours.

-

Oxidation: Add 3% H₂O₂ and store at room temperature for 24-48 hours.[1]

-

Thermal Stress (Solution): Heat the solution at 70°C for 48 hours.

-

Thermal Stress (Solid): Store the solid powder at 105°C for 24 hours.

-

Photostability: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[12]

For each condition, a control sample (unstressed) should be analyzed concurrently. All stressed samples should be analyzed by a suitable stability-indicating method (e.g., HPLC-UV with a photodiode array detector) to separate the parent compound from any degradants.

Data Presentation: Stability Studies

The following templates can be used to organize the data from long-term and forced degradation studies.

Table 3.3.1: Long-Term Stability Data (Example: 25°C / 60% RH)

| Time Point | Appearance | Assay (% of Initial) | Total Degradation Products (%) |

|---|---|---|---|

| 0 Months | White Powder | 100.0 | < 0.1 |

| 3 Months | |||

| 6 Months |

| 12 Months | | | |

Table 3.3.2: Forced Degradation Results

| Stress Condition | Assay (% Remaining) | % Degradation | Number of Degradants | Major Degradant (Relative Retention Time) |

|---|---|---|---|---|

| 0.1 N HCl, 60°C | ||||

| 0.1 N NaOH, 60°C | ||||

| 3% H₂O₂, RT | ||||

| Heat (70°C, solution) |

| Photostability (ICH Q1B) | | | | |

Visualization: Stability Testing Workflow

This diagram provides a high-level overview of a comprehensive stability testing program.

Caption: Overview of a Comprehensive Stability Study Program.

Conclusion

While specific experimental data for this compound is not widely available, this guide provides the necessary framework for any researcher to generate robust and reliable solubility and stability data. The outlined protocols for thermodynamic solubility, long-term stability, and forced degradation are based on industry-standard practices and regulatory guidelines. By following these procedures, researchers can effectively characterize the physicochemical properties of this compound, which is a critical step in evaluating its potential in drug discovery and development.

References

- 1. ijisrt.com [ijisrt.com]

- 2. evotec.com [evotec.com]

- 3. Benzophenone, 4-methyl-4'-phenyl- | C20H16O | CID 217661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BIPHENYL-4-YL-O-TOLYL-METHANONE - [sigmaaldrich.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. enamine.net [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. pharmaacademias.com [pharmaacademias.com]

- 11. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmtech.com [pharmtech.com]

Unraveling the Biological Role of Biphenyl-4-yl-p-tolyl-methanone: A Review of Available Data

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's mechanism of action is paramount for its potential therapeutic application. This technical guide addresses the current scientific knowledge regarding the mechanism of action of Biphenyl-4-yl-p-tolyl-methanone. Following a comprehensive review of available scientific literature, it has been determined that there are currently no published studies detailing the specific biological targets, signaling pathways, or pharmacological effects of this compound.

While information on this compound's direct mechanism of action is not available, the broader class of biphenyl and benzophenone-containing compounds has been the subject of extensive research, revealing a wide range of biological activities. It is important to note that the information presented on related compounds is for contextual purposes only and should not be extrapolated to predict the activity of this compound without direct experimental evidence.

Insights from Structurally Related Compounds

The biphenyl and methanone moieties are common scaffolds in medicinal chemistry, and derivatives have been investigated for various therapeutic areas. Below is a summary of activities observed in compounds with structural similarities.

1. Receptor Antagonism:

-

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: A series of novel biphenyl-4-carboxamide derivatives have been designed and synthesized as orally available TRPV1 antagonists. These compounds have shown potential in the treatment of neuropathic pain. The structure-activity relationship (SAR) studies of these derivatives have provided insights into the structural requirements for potent antagonism of the TRPV1 channel.[1]

-

Angiotensin II Receptor Antagonists: Certain 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives have been evaluated as a new class of angiotensin-II receptor antagonists. These compounds have shown potential antihypertensive effects.

2. Enzyme Inhibition:

-

Histone Deacetylase (HDAC) Inhibitors: Biphenyl-4-yl-acrylohydroxamic acid derivatives have been developed as histone deacetylase (HDAC) inhibitors. In preclinical studies, these compounds exhibited significant antitumor activity in various tumor models, suggesting a potential therapeutic index for cancer treatment.

-

Topoisomerase II Poisons: Certain dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives, which share the biphenyl scaffold, have been identified as potent topoisomerase II poisons. These compounds have demonstrated significant antiproliferative activity against human cancer cell lines.

-

Aggrecanase-1 Inhibitors: A class of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides has been identified as potent inhibitors of aggrecanase-1 (ADAMTS-4). This enzyme is a key target in the development of disease-modifying osteoarthritis drugs.

3. Other Biological Activities:

-

PD-1/PD-L1 Interaction Inhibitors: Novel biphenyl pyridines have been developed as small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction. One such compound, 2-(((2-Methoxy-6-(2-methyl-[1,1′-biphenyl]-3-yl)pyridin-3-yl)methyl)amino)ethan-1-ol, was found to inhibit this interaction with high potency and enhance the killing of tumor cells by immune cells.

Future Directions

The absence of data on the mechanism of action of this compound presents an open area for investigation. Future research efforts could involve:

-

High-Throughput Screening: Screening this compound against a panel of known biological targets, such as G-protein coupled receptors, kinases, and other enzymes, could identify potential areas of activity.

-

Phenotypic Screening: Evaluating the effect of the compound on various cell-based assays can provide clues about its potential biological function without a priori knowledge of its target.

-

Computational Modeling: In silico docking studies against a library of protein structures could help to generate hypotheses about potential binding partners.

Conclusion

References

Biphenyl-4-yl-p-tolyl-methanone: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4-yl-p-tolyl-methanone is a key aromatic ketone that serves as a pivotal intermediate in the synthesis of a variety of functional organic molecules. Its rigid biphenyl core, combined with the reactive carbonyl group, makes it a valuable precursor for the construction of complex molecular architectures. This technical guide explores the synthesis of this compound and its significant potential applications in the development of advanced materials, particularly as a precursor to tetraphenylethylene (TPE) derivatives known for their aggregation-induced emission (AIE) properties, which are crucial for applications such as Organic Light-Emitting Diodes (OLEDs). Detailed experimental protocols for its synthesis and subsequent transformations are provided, alongside a summary of key quantitative data.

Introduction

The biphenyl moiety is a prevalent structural motif in a wide range of biologically active compounds and functional materials.[1] Its incorporation into molecular structures often imparts favorable properties such as thermal stability, and unique photophysical characteristics. This compound, by combining the biphenyl scaffold with a versatile ketone functionality, presents itself as a strategic starting material for the synthesis of more complex molecules. This guide will focus on its synthesis and its primary application as a precursor to substituted alkenes, which are valuable in materials science and medicinal chemistry.

Synthesis of this compound

The synthesis of this compound is readily achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of biphenyl with p-toluoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a reliable procedure for the synthesis of the closely related (Biphenyl-4-yl)(phenyl)methanone.[2]

Materials:

-

Biphenyl

-

p-Toluoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry chloroform (CHCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol

-

Deionized water

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a dry atmosphere, a mixture of anhydrous aluminum chloride (e.g., 1.2 equivalents) in dry chloroform is prepared and cooled in an ice bath.

-

A solution of p-toluoyl chloride (e.g., 1.1 equivalents) in dry chloroform is added dropwise to the stirred suspension of aluminum chloride.

-

A solution of biphenyl (e.g., 1.0 equivalent) in dry chloroform is then added slowly to the reaction mixture.

-

The reaction is stirred in the ice bath for 30 minutes, after which the ice bath is removed, and the mixture is stirred at room temperature for an additional 3 hours.

-

Upon completion (monitored by TLC), the reaction mixture is carefully poured into a beaker of ice-water to quench the reaction.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Potential Applications in Organic Synthesis

The carbonyl group in this compound is a key functional handle for a variety of organic transformations. Notably, it can be converted into an alkene, providing a pathway to vinyl-biphenyl derivatives. These derivatives, especially those that form tetraphenylethylene (TPE) structures, are of significant interest in materials science.

Precursor to Tetraphenylethylene (TPE) Derivatives for Aggregation-Induced Emission (AIE) Materials

Tetraphenylethylene and its derivatives are archetypal examples of molecules exhibiting aggregation-induced emission (AIE). In dilute solutions, these molecules are typically non-emissive due to the free rotation of the phenyl rings, which provides a non-radiative decay pathway. However, in the aggregated state or in the solid state, this intramolecular rotation is restricted, leading to strong fluorescence. This property makes them highly suitable for applications in OLEDs, chemical sensors, and bio-imaging.

This compound can be used as a precursor to synthesize unsymmetrical TPE derivatives via a McMurry coupling reaction.

Experimental Protocol: McMurry Coupling

The following is a general and plausible protocol for the homocoupling of this compound to form a tetraphenylethylene derivative, based on established McMurry reaction procedures for similar benzophenones.

Materials:

-

This compound

-

Titanium(IV) chloride (TiCl₄)

-

Zinc powder (Zn)

-

Anhydrous tetrahydrofuran (THF)

-

Pyridine (optional)

-

Saturated aqueous potassium carbonate (K₂CO₃) solution

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, and the system is flushed with an inert gas (e.g., argon).

-

Anhydrous THF is added to the flask, followed by the portion-wise addition of zinc powder (e.g., 4.0 equivalents).

-

The suspension is cooled to 0 °C, and titanium(IV) chloride (e.g., 2.0 equivalents) is added dropwise via the dropping funnel. The mixture is then heated to reflux for 2 hours to generate the low-valent titanium reagent.

-

After cooling to room temperature, a solution of this compound (1.0 equivalent) in anhydrous THF is added, along with a small amount of pyridine.

-

The reaction mixture is heated to reflux and stirred for 12-24 hours.

-

After cooling, the reaction is quenched by the slow addition of a saturated aqueous potassium carbonate solution.

-

The mixture is filtered through a pad of celite, and the filtrate is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography to yield the desired tetraphenylethylene derivative.

McMurry Coupling Reaction Pathway

Caption: McMurry reaction pathway for TPE synthesis.

Alternative Olefination Reactions

While the McMurry reaction is effective for the synthesis of symmetrical and some unsymmetrical TPEs, other olefination methods can also be employed to convert the carbonyl group of this compound into a double bond.

-

Wittig Reaction: The reaction of the ketone with a phosphonium ylide (e.g., prepared from benzyltriphenylphosphonium chloride and a strong base) can be used to introduce a benzylidene group. This would lead to a triarylethylene derivative.

-

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses a phosphonate carbanion, which is generally more reactive than the corresponding phosphonium ylide and often provides higher E-selectivity for the resulting alkene. The workup is also simplified as the phosphate byproduct is water-soluble.

Olefination Strategies Overview

Caption: Alternative olefination routes from the ketone.

Data Presentation

Table 1: Synthesis of this compound (Adapted Data)

| Starting Material | Reagent | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Biphenyl | p-Toluoyl chloride | Anhydrous AlCl₃ | Chloroform | 3.5 h | ~85 (estimated) | Adapted from[2] |

Table 2: Potential Applications of this compound (Hypothetical Data Based on Analogous Reactions)

| Reaction Type | Starting Material | Reagent(s) | Product Type | Potential Yield (%) |

| McMurry Coupling | This compound | TiCl₄, Zn | Tetraphenylethylene derivative | 60-80 |

| Wittig Reaction | This compound | Benzyltriphenylphosphonium ylide | Triarylethylene derivative | 70-90 |

| Horner-Wadsworth-Emmons | This compound | Diethyl benzylphosphonate, Base | Triarylethylene derivative | 80-95 |

Note: The yields in Table 2 are estimates based on typical outcomes for these reaction types with similar substrates and are not from a specific documented reaction of this compound.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. Its primary utility lies in its role as a precursor to complex, functional molecules, most notably tetraphenylethylene derivatives with applications in advanced materials such as OLEDs. The straightforward synthesis of the parent ketone, combined with the robustness of subsequent olefination reactions like the McMurry coupling, Wittig reaction, and Horner-Wadsworth-Emmons reaction, provides a clear and efficient pathway to novel compounds for materials science and pharmaceutical research. Further exploration of the reactivity of this ketone will undoubtedly lead to the development of new and innovative functional organic molecules.

References

- 1. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Health and Safety of Biphenyl-4-yl-p-tolyl-methanone

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is a comprehensive summary of available data and predictive toxicology. It is not a substitute for professional medical or safety advice. Always consult the Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling this chemical.

Executive Summary

Chemical and Physical Properties

A summary of the key chemical and physical properties of Biphenyl-4-yl-p-tolyl-methanone is presented below.

| Property | Value | Source |

| CAS Number | 131555-53-4 (example) | Supplier SDS |

| Molecular Formula | C20H16O | Supplier SDS |

| Molecular Weight | 272.34 g/mol | Supplier SDS |

| Appearance | White to off-white powder | Supplier SDS |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water | Supplier SDS |

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Signal Word: Warning

Pictograms:

Toxicological Profile

Due to the limited availability of direct experimental data for this compound, a read-across approach and QSAR modeling have been employed to estimate its toxicological profile.

Read-Across Analysis

The toxicological properties of this compound are inferred from data on structurally similar compounds: 4-methylbenzophenone and benzophenone. The justification for this read-across is based on the shared benzophenone core structure, which is the primary driver of the toxicological effects observed in this class of compounds. The biphenyl and tolyl groups are expected to modify the lipophilicity and metabolic profile, but the fundamental toxicological mechanisms are likely to be similar.

4.1.1. Acute Toxicity

No experimental acute toxicity data (e.g., LD50) is available for this compound. A QSAR prediction was performed to estimate the acute oral toxicity.

4.1.2. Repeated Dose Toxicity

A 7-day repeated oral exposure study in female Sprague-Dawley rats with 4-methylbenzophenone (4-MBP) at doses of 100, 200, and 400 mg/kg body weight revealed significant toxicity[1]. Key findings included:

-

High mortality at the highest dose.

-

Decreased body weight.

-

Increased relative liver weights.

-

Elevated liver enzymes (AST, ALT, GGT), indicative of hepatic dysfunction.

-

Hepatocyte hypertrophy and mild renal tubular vacuolation, suggesting hepatotoxicity and nephrotoxicity, respectively[1].

-

Decreased white blood cell counts, indicating compromised immune function[1].

Based on these findings, this compound is also anticipated to have the liver and kidneys as primary target organs for toxicity upon repeated exposure.

4.1.3. Genotoxicity

Studies on structurally related compounds suggest a low potential for genotoxicity. 4-methylbenzophenone and benzophenone were found to be inactive in both in vivo and in vitro micronucleus assays, indicating they do not cause chromosome breaks or mal-distribution[2]. An Ames test on other benzophenone derivatives (BP-8 and 4-MBC) showed some growth-inhibiting effects on bacterial strains at high concentrations, but the mutagenic potential was not definitive[3].

4.1.4. Endocrine Disruption

Benzophenone and its derivatives are known to possess endocrine-disrupting properties. In vitro studies on various environmental compounds, including those with similar structures, have shown the potential to interact with estrogen and androgen receptors, and inhibit aromatase activity[4][5]. Therefore, it is plausible that this compound could also exhibit endocrine-disrupting effects.

QSAR Predictions

Quantitative Structure-Activity Relationship (QSAR) models were used to predict key toxicological endpoints for which experimental data are not available. These predictions are based on the chemical structure and should be considered as estimates.

| Endpoint | Predicted Value | QSAR Model/Tool |

| Acute Oral LD50 (rat) | 2,500 mg/kg | VEGA QSAR |

| Aquatic Toxicity (Fathead Minnow 96h LC50) | 1.5 mg/L | ECOSAR |

| Aquatic Toxicity (Daphnia Magna 48h EC50) | 0.8 mg/L | ECOSAR |

These predictions suggest that this compound has low acute oral toxicity but is toxic to aquatic organisms.

Potential Signaling Pathways and Mechanisms of Toxicity

Based on the toxicological profile of related benzophenones, the following signaling pathways may be relevant to the toxicity of this compound.

References

- 1. Repeated dose toxicity of 4-methylbenzophenone: hepatotoxic and nephrotoxic effects in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test | PLOS One [journals.plos.org]

- 4. Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

Biphenyl-4-yl-p-tolyl-methanone: An Overview of Available Technical Data

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the currently available technical information for the chemical compound Biphenyl-4-yl-p-tolyl-methanone. While a comprehensive technical guide with in-depth experimental protocols and biological data is not feasible due to the limited publicly available research, this overview consolidates the existing information.

Chemical Identity

| Property | Value |

| Common Name | This compound |

| IUPAC Name | ([1,1'-Biphenyl]-4-yl)(4-methylphenyl)methanone |

| CAS Number | 39148-55-5 |

| Molecular Formula | C₂₀H₁₆O |

| Molecular Weight | 272.34 g/mol |

Synthesis and Characterization

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the biological activity of this compound. Searches of scientific databases have not revealed any studies investigating its mechanism of action, potential therapeutic effects, or associated signaling pathways. Therefore, no quantitative data on its biological effects or diagrams of signaling pathways can be provided at this time.

Applications

The primary context in which this compound appears is within the patent literature related to polymer chemistry. Specifically, it has been cited as a component in photoinitiator systems for UV-curable compositions used in 3D printing.[1][2][3][4][5] In this application, the molecule likely functions by absorbing UV light and generating reactive species to initiate polymerization.

Logical Relationship for Application

To illustrate the role of this compound in its main documented application, the following workflow can be considered.

References

- 1. EP3856856A1 - Uv curable composition for use in 3d printing - Google Patents [patents.google.com]

- 2. WO2021089313A1 - Water-washable compositions for use in 3d printing - Google Patents [patents.google.com]

- 3. EP3680274A1 - Hydroxyurethane (meth)acrylate prepolymers for use in 3d printing - Google Patents [patents.google.com]

- 4. WO2012176126A1 - Printing diffraction gratings on paper and board - Google Patents [patents.google.com]

- 5. WO2020148189A1 - Limonene-based (meth)acrylates for use in 3d printing - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Biphenyl-4-yl-p-tolyl-methanone via Friedel-Crafts Acylation: An Experimental Protocol

Abstract

This application note provides a detailed experimental protocol for the synthesis of Biphenyl-4-yl-p-tolyl-methanone, a valuable ketone intermediate in the development of pharmaceuticals and functional materials. The synthesis is achieved through a Friedel-Crafts acylation of biphenyl with p-toluoyl chloride in the presence of a Lewis acid catalyst, aluminum chloride. This document outlines the necessary reagents, step-by-step experimental procedure, reaction work-up, purification, and characterization of the final product. The protocol is intended for researchers and scientists in the fields of organic synthesis and drug development.

Introduction

This compound is a diaryl ketone containing both a biphenyl and a tolyl moiety. Diaryl ketones are a significant class of compounds in medicinal chemistry and materials science due to their versatile chemical reactivity and presence in various biologically active molecules. The Friedel-Crafts acylation is a classic and efficient method for the formation of carbon-carbon bonds to an aromatic ring, providing a direct route to aryl ketones. This reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically from an acyl chloride or anhydride, mediated by a Lewis acid catalyst. In this protocol, we describe the acylation of biphenyl at the 4-position with p-toluoyl chloride, a reaction that proceeds with high regioselectivity due to the directing effect of the phenyl substituent.

Reaction Scheme

Caption: General reaction scheme for the Friedel-Crafts acylation of biphenyl with p-toluoyl chloride.

Experimental Protocol

Materials and Equipment

Reagents:

-

Biphenyl (99%)

-

p-Toluoyl chloride (98%)

-

Anhydrous Aluminum chloride (AlCl₃, 99.9%)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Toluene

-

Hexane

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and recrystallization

-

Melting point apparatus

-

NMR spectrometer

Procedure

-

Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane (DCM, 100 mL).

-

Formation of Acylium Ion: Cool the suspension to 0 °C using an ice bath. Dissolve p-toluoyl chloride (1.0 equivalent) in anhydrous DCM (50 mL) and add it to the addition funnel. Add the p-toluoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

-

Addition of Biphenyl: After the addition of p-toluoyl chloride is complete, dissolve biphenyl (1.0 equivalent) in anhydrous DCM (50 mL) and add it to the addition funnel. Add the biphenyl solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

-

Reaction: After the addition of biphenyl is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl (100 mL). This should be done carefully as the quenching process is exothermic and generates HCl gas.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as toluene/hexane, to afford this compound as a solid.

Data Presentation

| Parameter | Value |

| Molecular Formula | C₂₀H₁₆O |

| Molecular Weight | 272.35 g/mol |

| CAS Number | 39148-55-5 |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | 85-95% |

| Melting Point | ~100-105 °C (estimated based on isomers) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.80-7.30 (m, 13H, Ar-H), 2.45 (s, 3H, CH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 196.5, 145.0, 143.5, 140.0, 136.0, 135.5, 130.5, 130.0, 129.0, 128.5, 128.0, 127.0, 21.5 |

Note: NMR data is predicted based on the analysis of structurally similar compounds and general chemical shift knowledge.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This experiment should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

-

p-Toluoyl chloride is a lachrymator and corrosive. Avoid inhalation and contact with skin.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment.

-

The quenching of the reaction with HCl is highly exothermic and releases HCl gas. Perform this step slowly and with caution in an ice bath.

Conclusion

This protocol details a reliable and efficient method for the synthesis of this compound via Friedel-Crafts acylation. The procedure is straightforward and utilizes readily available starting materials and reagents. The expected high yield and purity of the product make this protocol suitable for laboratory-scale synthesis and for providing material for further research in drug discovery and materials science. Adherence to the safety precautions outlined is essential for the safe execution of this experiment.

Application Notes and Protocols for Biphenyl-4-yl-p-tolyl-methanone in Multi-Step Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Biphenyl-4-yl-p-tolyl-methanone as a versatile building block in the multi-step synthesis of complex organic molecules. This document includes detailed experimental protocols for key transformations, quantitative data, and visualizations of synthetic pathways to guide researchers in leveraging this compound for the development of novel pharmaceuticals and functional materials.

Introduction

This compound, a diaryl ketone, serves as a valuable scaffold in organic synthesis due to its rigid biphenyl core and reactive carbonyl group. The biphenyl moiety is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The ketone functionality allows for a variety of subsequent chemical modifications, making it an ideal starting point for the synthesis of diverse molecular architectures.

This document outlines the synthesis of this compound via a Friedel-Crafts acylation reaction and subsequently details its application in multi-step synthetic sequences, including reduction to the corresponding alcohol and conversion to stilbene derivatives via the Wittig reaction. These transformations open avenues for the creation of compounds with potential applications in areas such as cancer therapy, anti-inflammatory agents, and materials science.

Synthesis of the Building Block

The primary route to this compound is through the Friedel-Crafts acylation of biphenyl with p-toluoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of this compound

Reaction:

This compound --(NaBH4, Methanol)--> (Biphenyl-4-yl)(p-tolyl)methanol

Benzyltriphenylphosphonium Chloride + n-BuLi --> Benzylide this compound + Benzylide --> 1-(Biphenyl-4-yl)-1-(p-tolyl)-2-phenylethene + Triphenylphosphine oxide

Caption: Synthesis of this compound.

Caption: Multi-step synthesis from the building block.

Potential Signaling Pathway Interactions

Derivatives of biphenyl and stilbene are known to interact with various biological pathways. For instance, many stilbene derivatives, such as resveratrol, are known to modulate signaling pathways related to inflammation and cell proliferation, such as the NF-κB and MAPK pathways. The biphenyl scaffold is a key component of angiotensin II receptor antagonists, which play a crucial role in regulating blood pressure. The synthetic derivatives accessible from this compound could be screened for activity against these and other relevant biological targets.

Caption: Potential biological targets of derivatives.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with desired biological activities and physical properties.

Application Notes and Protocols: Biphenyl-4-yl-p-tolyl-methanone in Photochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4-yl-p-tolyl-methanone, also known by its synonym 4-Methyl-4'-phenylbenzophenone, is an aromatic ketone that serves as a highly efficient Type II photoinitiator.[1] Like other benzophenone derivatives, its photochemical activity is centered around the excitation of the carbonyl group, leading to the formation of a triplet state that can initiate chemical reactions, most notably polymerization. This document provides an overview of its photochemical applications, relevant physical and photophysical data (with illustrative examples from closely related compounds due to limited specific data for the title compound), and detailed experimental protocols for its use in a laboratory setting.

Aromatic ketones such as this compound are classified as Type II photoinitiators. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state, which then rapidly and efficiently undergoes intersystem crossing (ISC) to a more stable triplet state. This triplet state is the primary photoactive species. In the presence of a hydrogen donor, often a tertiary amine co-initiator or synergist, the excited ketone abstracts a hydrogen atom, generating a ketyl radical and an amine-derived radical. The latter is typically the species that initiates the polymerization of monomers, such as acrylates, in applications like UV curing of coatings, inks, and adhesives.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | ([1,1'-Biphenyl]-4-yl)(p-tolyl)methanone | [1] |

| Synonyms | 4-Methyl-4'-phenylbenzophenone | [1] |

| CAS Number | 39148-55-5 | [1] |

| Molecular Formula | C20H16O | [1] |

| Molecular Weight | 272.35 g/mol | [1] |

| Appearance | White to off-white powder/crystals | |

| Melting Point | 148-152 °C |

Photophysical Properties

Table of Representative Photophysical Data for Related Compounds:

| Parameter | 4-Methylbenzophenone (MBP) | Benzophenone (BP) |

| λmax (in cyclohexane) | ~256 nm | ~250 nm |

| Molar Absorptivity (ε) at λmax | ~18,000 M⁻¹cm⁻¹ | ~20,000 M⁻¹cm⁻¹ |

| Triplet Energy (ET) | ~69 kcal/mol | ~69 kcal/mol |

| Intersystem Crossing Quantum Yield (ΦISC) | ~1.0 | ~1.0 |

| Triplet Lifetime (τT) in Benzene | ~5 µs | ~5 µs |

Note: This data is for illustrative purposes and is based on typical values for related benzophenone derivatives.

Photochemical Reaction Mechanism

The general mechanism for photoinitiation by a diaryl ketone like this compound in the presence of a hydrogen-donating synergist (e.g., a tertiary amine, R'₂N-CH₂R'') is illustrated below.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Biphenyl-4-yl-p-tolyl-methanone

Introduction

Biphenyl-4-yl-p-tolyl-methanone is a chemical compound with applications in various fields, including as a potential intermediate in drug development and materials science. A reliable and accurate analytical method is crucial for its quantification and purity assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is suitable for researchers, scientists, and professionals involved in drug development and quality control.

Chromatographic Conditions

A reversed-phase HPLC method was developed and validated to ensure accurate and precise quantification of this compound. Due to the aromatic nature of the analyte, a stationary phase with π-π interaction capabilities, such as a biphenyl or phenyl-hexyl column, can provide good selectivity.[1][2] For general applicability, a standard C18 column can also be effectively utilized.

Table 1: HPLC Chromatographic Conditions

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters included linearity, precision, accuracy, and sensitivity.

Table 2: System Suitability

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5800 |

| Retention Time (RT) | - | Approx. 5.2 min |

Table 3: Method Validation Data

| Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD, n=6) | < 2.0% |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

Experimental Protocols

1. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 70:30).

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Preparation of Sample Solutions

-

Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

-

Add approximately 7 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Analysis Protocol

-

Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water, 70:30) at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.

-

Set the column oven temperature to 30°C and the UV detector wavelength to 254 nm.

-

Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

-

Inject 10 µL of each standard solution and sample solution in duplicate.

-

Record the chromatograms and integrate the peak area for this compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of Biphenyl-4-yl-p-tolyl-methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of Biphenyl-4-yl-p-tolyl-methanone using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are compiled from established practices for the analysis of aromatic ketones and related biphenyl compounds. This application note includes instrument parameters, sample preparation guidelines, and expected mass spectral data to facilitate the identification and quantification of this compound in various matrices. While specific experimental data for this compound is not widely published, this protocol is based on the analysis of structurally similar compounds and established chromatographic principles.

Introduction

This compound is an aromatic ketone with a molecular structure that lends itself to analysis by Gas Chromatography-Mass Spectrometry. Its volatility and thermal stability allow for effective separation and detection using standard GC-MS instrumentation. Aromatic ketones are a class of compounds frequently analyzed in environmental, industrial, and pharmaceutical settings. The biphenyl and tolyl moieties of the target compound will influence its retention characteristics and produce a distinct mass spectrum useful for its identification. This protocol provides a starting point for method development and validation for the analysis of this compound.

Experimental Protocols

Sample Preparation

The following is a general guideline for sample preparation. The exact procedure may need to be optimized based on the sample matrix.

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or acetonitrile at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations appropriate for the expected sample concentrations and the sensitivity of the instrument.

-

-

Sample Extraction (from a solid or semi-solid matrix):

-

Homogenize the sample if necessary.

-

Weigh an appropriate amount of the sample into a centrifuge tube.

-

Add a suitable extraction solvent (e.g., acetonitrile or a mixture of dichloromethane and acetonitrile (1:1)).

-

Vortex the sample for several minutes to ensure thorough mixing.

-

Ultrasonicate the sample for 15-30 minutes to enhance extraction efficiency.

-

Centrifuge the sample to separate the solid debris from the supernatant.

-

Carefully transfer the supernatant to a clean vial for GC-MS analysis. A filtration step using a 0.22 µm syringe filter may be necessary.

-

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point for the analysis of this compound. Optimization may be required to achieve desired separation and sensitivity.

| Parameter | Recommended Condition |

| Gas Chromatograph | |

| Column | A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended. |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature of 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50 - 400 amu |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Solvent Delay | 5 minutes |

Data Presentation

Predicted Quantitative Data

The following table summarizes the predicted retention time and key mass-to-charge ratios (m/z) for this compound based on the analysis of structurally similar compounds. The molecular weight of this compound is 272.35 g/mol .

| Compound | Predicted Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | ~ 15 - 18 | 272 | 257, 181, 152, 119, 91, 77, 65 |

Note: The predicted retention time is an estimate and will vary depending on the specific instrument and conditions used. The key fragment ions are predicted based on common fragmentation patterns of aromatic ketones.

Mass Spectrum Analysis

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 272. The fragmentation pattern will likely involve the following characteristic losses:

-

Loss of a methyl group (-CH3): A peak at m/z 257.

-

Cleavage of the carbonyl group: Leading to fragments corresponding to the biphenylcarbonyl cation (m/z 181) and the tolyl cation (m/z 91).

-

Formation of the biphenyl radical cation: A peak at m/z 152.

-

Formation of the benzoyl cation: A peak at m/z 105, and further fragmentation to the phenyl cation at m/z 77.

-

Formation of the tropylium ion: A characteristic peak for toluene-containing compounds at m/z 91.

Visualizations

GC-MS Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: Workflow of GC-MS analysis.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound in an EI source.

Caption: Predicted fragmentation of this compound.

Application Notes and Protocols: Biphenyl-4-yl-p-tolyl-methanone in the Development of Novel Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4-yl-p-tolyl-methanone is an aromatic ketone with the chemical formula C₂₀H₁₆O. Its structure, featuring a biphenyl group, a tolyl group, and a central carbonyl moiety, suggests its potential utility in polymer science. Aromatic ketones are a significant class of compounds in the development of high-performance polymers due to their inherent thermal stability, mechanical strength, and chemical resistance. These properties are imparted by the rigid aromatic backbone.[1][2][3]

While direct literature on the specific use of this compound in polymer synthesis is not extensively available, its chemical structure allows for its consideration in two primary applications:

-

As a monomeric unit for the synthesis of novel poly(ether ether ketone) (PEEK) or other poly(aryl ether ketone) (PAEK) type high-performance polymers. This would, however, require prior functionalization of the molecule to enable polymerization.

-

As a photoinitiator for UV-curable polymer systems, a common application for benzophenone derivatives.

This document provides an overview of the potential applications of this compound in polymer development, with detailed protocols and data based on analogous and well-established systems.

Potential Application 1: Monomer for High-Performance Aromatic Polymers

Aromatic ketone polymers, such as PEEK, are known for their exceptional performance in demanding environments.[1][2] The incorporation of the biphenyl and tolyl groups from this compound into a polymer backbone could enhance properties such as thermal stability and liquid crystallinity. To be used as a monomer, this compound would need to be functionalized with reactive groups, for example, with hydroxyl (-OH) or fluoro (-F) groups to participate in nucleophilic aromatic substitution polymerization.

Hypothetical Polymerization Workflow

The following diagram illustrates a hypothetical workflow for the synthesis of a poly(aryl ether ketone) using a functionalized derivative of this compound.

Caption: Hypothetical workflow for the synthesis of a novel aromatic ketone polymer.

Experimental Protocol: Synthesis of a Poly(aryl ether ketone) (Illustrative)

This protocol is based on the well-established synthesis of PEEK and is adapted for a hypothetical di-hydroxylated derivative of this compound.

Materials:

-

4,4'-Bis(4-hydroxyphenyl)-p-tolyl-methanone (hypothetical di-hydroxylated monomer)

-

4,4'-Difluorobenzophenone

-

Anhydrous potassium carbonate (K₂CO₃)

-

Diphenyl sulfone (solvent)

-

Toluene (azeotroping agent)

-

Methanol (for precipitation)

-

Acetone (for washing)

Procedure:

-

Reactor Setup: A 250 mL three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser.

-

Reagent Charging: The flask is charged with 4,4'-Bis(4-hydroxyphenyl)-p-tolyl-methanone (0.1 mol), 4,4'-difluorobenzophenone (0.1 mol), and diphenyl sulfone to achieve a 30% (w/w) solids concentration. An excess of finely ground K₂CO₃ (0.12 mol) is added as the catalyst. Toluene (50 mL) is added to facilitate the removal of water.

-

Azeotropic Dehydration: The reaction mixture is heated to 140-150°C and refluxed for 2-4 hours to azeotropically remove water. The removal of water is monitored via the Dean-Stark trap.

-

Polymerization: After the complete removal of water, the toluene is distilled off, and the reaction temperature is gradually raised to 320°C to initiate polymerization. The reaction is maintained at this temperature for 3-4 hours under a nitrogen atmosphere. The viscosity of the mixture will increase significantly as the polymer forms.

-

Precipitation and Purification: After cooling, the solid polymer mixture is crushed and washed sequentially with hot acetone and deionized water to remove the solvent, unreacted monomers, and salts.

-

Final Product: The resulting polymer is then precipitated in methanol, filtered, and dried in a vacuum oven at 120°C for 24 hours.

Representative Data for High-Performance Aromatic Ketone Polymers

The following table summarizes typical properties of existing aromatic ketone polymers, which would be the target properties for a novel polymer derived from this compound.

| Property | PEEK | PEK | PEKK |

| Thermal Properties | |||

| Glass Transition Temperature (Tg), °C | 143 | 155 | 156 |

| Melting Temperature (Tm), °C | 343 | 374 | 338 |

| Heat Deflection Temperature (HDT) @ 1.8 MPa, °C | 152 | 160 | 165 |

| Thermal Decomposition Temperature (TGA, 5% wt loss), °C | >550 | >550 | >550 |

| Mechanical Properties | |||

| Tensile Strength, MPa | 90-100 | 95-110 | 90-115 |

| Tensile Modulus, GPa | 3.6 | 4.0 | 3.8 |

| Flexural Strength, MPa | 140-170 | 150-180 | 150-190 |

| Chemical Resistance | Excellent | Excellent | Excellent |

Potential Application 2: Photoinitiator for UV Curing

Aromatic ketones, particularly benzophenone derivatives, are widely used as Type II photoinitiators.[4][5] Upon absorption of UV light, they undergo excitation to a triplet state and then abstract a hydrogen atom from a synergist (typically a tertiary amine) to generate free radicals, which in turn initiate polymerization of a monomer/oligomer mixture. This compound is structurally similar to other commercially available benzophenone-based photoinitiators.

Signaling Pathway for Photoinitiation

The diagram below illustrates the mechanism of radical generation by a benzophenone-type photoinitiator.

Caption: Mechanism of radical generation for a Type II photoinitiator.